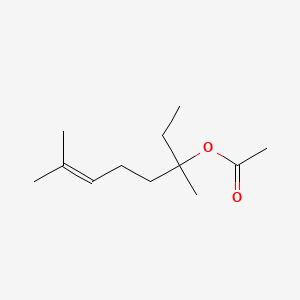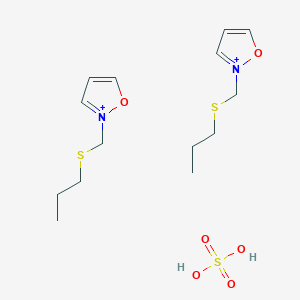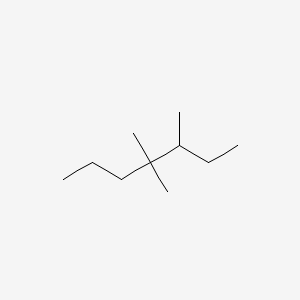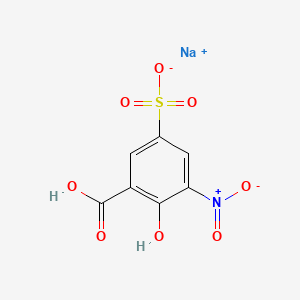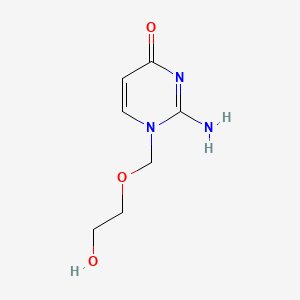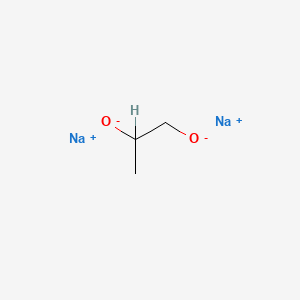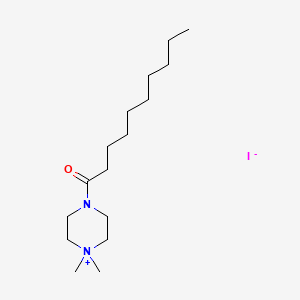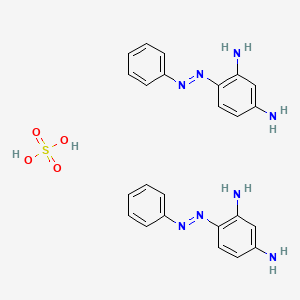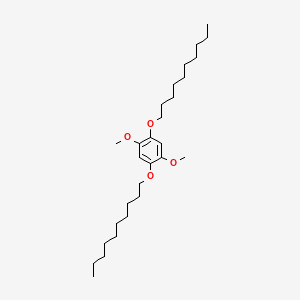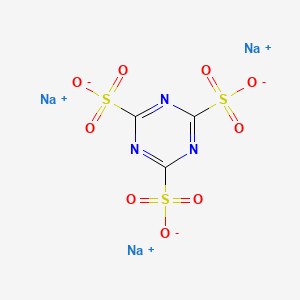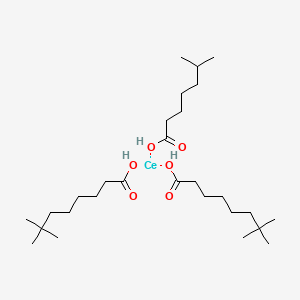
(Isooctanoato-O)bis(neodecanoato-O)cerium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isooctanoato-O)bis(neodecanoato-O)cerium is a chemical compound with the molecular formula C28H56CeO6 and a molecular weight of 628.85664 . This compound is a cerium-based coordination complex, where cerium is coordinated with isooctanoate and neodecanoate ligands. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Isooctanoato-O)bis(neodecanoato-O)cerium typically involves the reaction of cerium salts with isooctanoic acid and neodecanoic acid. The reaction is carried out under controlled conditions to ensure the proper coordination of the ligands to the cerium center .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity cerium salts and organic acids. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(Isooctanoato-O)bis(neodecanoato-O)cerium undergoes various chemical reactions, including:
Oxidation: The cerium center can undergo oxidation reactions, often facilitated by oxidizing agents.
Reduction: Reduction reactions can occur, typically involving reducing agents that target the cerium center.
Substitution: Ligand substitution reactions can take place, where the isooctanoate or neodecanoate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cerium(IV) complexes, while reduction reactions may produce cerium(III) complexes with different ligand environments .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Isooctanoato-O)bis(neodecanoato-O)cerium is used as a catalyst in various organic reactions, including polymerization and oxidation reactions. Its unique coordination environment allows it to facilitate these reactions efficiently .
Biology
In biological research, this compound is studied for its potential use in imaging and diagnostic applications. The cerium center can interact with biological molecules, making it useful in certain biochemical assays .
Medicine
In medicine, this compound is being explored for its potential therapeutic applications, particularly in the treatment of oxidative stress-related conditions. Its ability to undergo redox reactions makes it a candidate for antioxidant therapies .
Industry
Industrially, this compound is used in the production of advanced materials, such as coatings and polymers. Its unique chemical properties enhance the performance and durability of these materials .
Wirkmechanismus
The mechanism of action of (Isooctanoato-O)bis(neodecanoato-O)cerium involves its ability to undergo redox reactions. The cerium center can switch between different oxidation states, allowing it to participate in various chemical processes. This redox activity is crucial for its catalytic and therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cerium(III) acetate: Another cerium-based coordination complex with different ligands.
Cerium(IV) oxide: A cerium compound with distinct oxidation states and applications.
Cerium(III) nitrate: A cerium salt used in various chemical reactions.
Uniqueness
(Isooctanoato-O)bis(neodecanoato-O)cerium is unique due to its specific ligand environment, which imparts distinct chemical properties. Its combination of isooctanoate and neodecanoate ligands provides a unique coordination sphere around the cerium center, enhancing its reactivity and stability in various applications .
Eigenschaften
CAS-Nummer |
85443-72-7 |
|---|---|
Molekularformel |
C28H56CeO6 |
Molekulargewicht |
628.9 g/mol |
IUPAC-Name |
cerium;7,7-dimethyloctanoic acid;6-methylheptanoic acid |
InChI |
InChI=1S/2C10H20O2.C8H16O2.Ce/c2*1-10(2,3)8-6-4-5-7-9(11)12;1-7(2)5-3-4-6-8(9)10;/h2*4-8H2,1-3H3,(H,11,12);7H,3-6H2,1-2H3,(H,9,10); |
InChI-Schlüssel |
VLACRDLZOJWMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


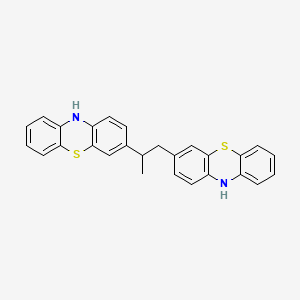
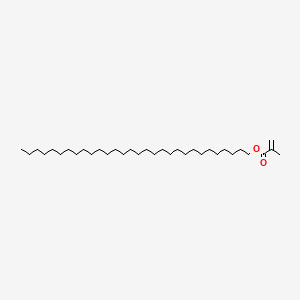
![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
